C22H40BrNO
Domiphen bromide
CAS No.: 538-71-6
Cat. No.: VC21343555
Molecular Formula: C22H40NO.Br
C22H40BrNO
Molecular Weight: 414.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 538-71-6 |
---|---|
Molecular Formula | C22H40NO.Br C22H40BrNO |
Molecular Weight | 414.5 g/mol |
IUPAC Name | dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide |
Standard InChI | InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | OJIYIVCMRYCWSE-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] |
Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] |
Appearance | White Solid |
Colorform | Crystals |
Melting Point | 112-113 °C |
Chemical Identity and Structure
Domiphen bromide, chemically identified as N,N-dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide, is a quaternary ammonium compound with the CAS Registry Number 538-71-6. It is also known by several synonyms including dodecyldimethyl(2-phenoxyethyl)ammonium bromide, PDDB, phenododecinium bromide, and by the manufacturer's code NSC-39415 . The compound has been marketed under various trade names including Bradosol, Oradol, Modicare, and Neo-Bradoral .
Molecular Composition and Structure
Domiphen bromide possesses a molecular formula of C22H40BrNO with a molecular weight of 414.46 g/mol . The percent composition by element is 63.75% carbon, 9.73% hydrogen, 19.28% bromine, 3.38% nitrogen, and 3.86% oxygen . Structurally, it consists of a quaternary ammonium center with attached dodecyl, dimethyl, and phenoxyethyl groups, counterbalanced by a bromide ion.
The compound can be prepared through a synthetic route involving the heating of phenoxyethyldimethylamine with dodecyl bromide, as documented in US patent 2581336 (1952) .
Physical Properties and Characteristics
Domiphen bromide typically appears as a crystalline solid with a mild characteristic odor and bitter taste . Its physical properties include:
The compound demonstrates notable solubility characteristics, being freely soluble in water (100 g/100 ml), though less soluble at lower temperatures . It also dissolves readily in ethanol, acetone, ethyl acetate, and chloroform, while showing very slight solubility in benzene . In DMSO, it exhibits solubility of ≥11.55 mg/mL . Aqueous solutions of domiphen bromide are clear, colorless, and foam profusely when shaken, which is consistent with its surfactant properties .
Pharmaceutical Applications
Domiphen bromide has established itself as a significant antiseptic agent with diverse applications in pharmaceutical and consumer products.
Traditional Antiseptic Use
The compound is primarily classified as a topical anti-infective agent, functioning as an antiseptic and disinfectant . Its quaternary ammonium structure gives it surfactant properties that contribute to its antimicrobial activity. This has led to its widespread use in oral hygiene products and skin disinfection solutions .
Antimicrobial Properties
Recent research has characterized the antibacterial activity of domiphen bromide against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound demonstrates greater efficacy against Gram-positive bacteria such as Staphylococcus aureus ATCC25923 and Bacillus cereus DSM31 compared to Gram-negative species like Escherichia coli ATCC25922 and Pseudomonas aeruginosa DSM22644 . This selective activity profile may guide its appropriate application in clinical settings.
Novel Antimalarial Activity
One of the most promising recent discoveries regarding domiphen bromide is its potential as an antimalarial agent, specifically targeting the apicoplast organelle in malaria parasites.
Mechanism of Action in Plasmodium falciparum
Research published in 2022 has characterized domiphen bromide as a fast-acting antiplasmodial agent that inhibits the methyl erythritol phosphate (MEP) pathway in the apicoplast organelle of Plasmodium falciparum . This pathway represents an attractive target for antimalarial drug development because it is absent in the human host, potentially allowing for selective toxicity against the parasite .
Studies demonstrate that domiphen bromide has a rapid mode of action, arresting the in vitro growth of P. falciparum at the early trophozoite stage . This rapid activity is particularly valuable in the context of emerging artemisinin resistance, which has created an urgent need for new fast-acting antimalarial compounds .
Metabolomic Effects on Plasmodium
Metabolomic analysis of MEP pathway and Krebs cycle intermediates in parasites treated with 20 μM domiphen bromide revealed significant metabolic alterations. Treatment resulted in rapid activation of glycolysis accompanied by a decrease in mitochondrial activity, a pattern consistent with rapid killing of the pathogen . These findings suggest that domiphen bromide disrupts key metabolic processes essential for parasite survival.
These promising results position domiphen bromide as a model compound for the development of new antimalarial drugs, potentially for use in combination therapies against resistant strains of Plasmodium .
Chemical Stability and Degradation
Understanding the stability profile of pharmaceutical compounds is crucial for ensuring their safety and efficacy throughout their shelf life.
Stressed Degradation Studies
Recent research has investigated the stability of domiphen bromide under stressed conditions using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) . These studies identified p-bromodomiphen as the primary degradation product formed under oxidative conditions . This bromination occurs due to the oxidation of the bromide counter ion, resulting in bromine substitution on the phenyl ring.
Comparative Stability and Activity
Interestingly, the degradation product p-bromodomiphen bromide demonstrates greater stability under oxidizing conditions than the parent compound, as no di-bromoderivatives were detected in mass spectrometry studies . Both the parent compound and its p-bromo derivative were evaluated for antibacterial activity, with both showing similar efficacy profiles—more effective against Gram-positive than Gram-negative bacteria .
These findings have potential implications for product formulation and storage, suggesting that p-bromodomiphen might serve as a more stable alternative to domiphen bromide in certain applications .
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